N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides. It features a complex structure with methoxy, nitro, and phenoxy functional groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide typically involves multiple steps:
Amidation: The formation of the amide bond, often through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), methanol (CH₃OH).
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on its specific application. For example:
Biological Activity: Interaction with specific enzymes or receptors.
Chemical Reactivity: Participation in specific chemical reactions based on its functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide: Lacks the nitro group.
N-(4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide: Lacks the methoxy group on the benzene ring.
Uniqueness
The presence of both methoxy and nitro groups in N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide may impart unique reactivity and properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11(25-14-7-5-13(23-2)6-8-14)17(20)18-15-9-4-12(19(21)22)10-16(15)24-3/h4-11H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZWCSLWZAGDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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